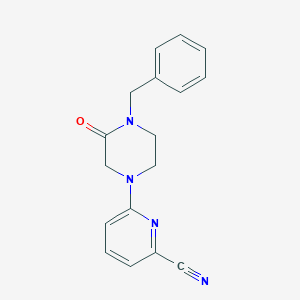![molecular formula C15H19N5O2 B12266454 N-cyclopropyl-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}morpholine-2-carboxamide](/img/structure/B12266454.png)
N-cyclopropyl-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}morpholine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}morpholine-2-carboxamide is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}morpholine-2-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of microwave-assisted synthesis to accelerate reaction times and enhance product purity .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride for chlorination and potassium osmate hydrate for oxidation . The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or ketones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
N-cyclopropyl-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}morpholine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}morpholine-2-carboxamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of key signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for the development of anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also exhibit kinase inhibition and have been studied for their anticancer properties.
Halogenated pyrrolo[2,3-d]pyrimidine derivatives: These compounds are known for their enhanced potency and selectivity as kinase inhibitors.
Uniqueness
N-cyclopropyl-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}morpholine-2-carboxamide stands out due to its unique structural features, such as the cyclopropyl and morpholine moieties, which contribute to its distinct biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C15H19N5O2 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
N-cyclopropyl-4-(7-methylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C15H19N5O2/c1-19-5-4-11-13(19)16-9-17-14(11)20-6-7-22-12(8-20)15(21)18-10-2-3-10/h4-5,9-10,12H,2-3,6-8H2,1H3,(H,18,21) |
InChI Key |
XMGSLDHOFPJBRP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1N=CN=C2N3CCOC(C3)C(=O)NC4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3-bromo-2-methylbenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12266373.png)
![4-[2-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12266381.png)
![4-{1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B12266383.png)
![2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B12266394.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-methoxy-N-methylpyrimidin-4-amine](/img/structure/B12266395.png)
![4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12266403.png)
![2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12266407.png)
![4-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12266409.png)
![N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(pyridin-2-yl)azetidin-3-amine](/img/structure/B12266426.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyridine-3-carbonitrile](/img/structure/B12266429.png)
![N,5-dimethyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12266431.png)

![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B12266444.png)
![6-Fluoro-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinazoline](/img/structure/B12266457.png)
